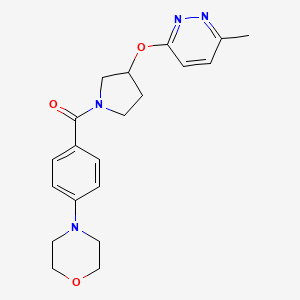
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrrolidine ring, a morpholine ring, a pyridazine ring, and a ketone group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cycloaddition reactions . For example, pyridazinones can be synthesized through the cycloaddition of pyridine N-imine with alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The pyrrolidine and morpholine rings are saturated cyclic structures, which could contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the functional groups. For instance, the ketone group could undergo reactions such as reduction, condensation, and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar ketone group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Scientific Research Applications
Pharmaceutical Research
Compounds featuring morpholine, pyridine, and pyrrolidine rings are extensively studied for their pharmaceutical applications. Morpholine and pyridine derivatives, for example, have been investigated for their antibacterial, antifungal, and anticancer properties. The synthesis and biological evaluation of these compounds aim to discover new therapeutic agents with enhanced efficacy and reduced side effects. For instance, morpholine derivatives have been synthesized as potential PET agents for imaging in Parkinson's disease, indicating their utility in neurodegenerative disease research (Wang et al., 2017).
Material Science
In the field of materials science, morpholine and pyridine derivatives are explored for their roles in the synthesis of novel materials with specific electronic, optical, or mechanical properties. These compounds can act as ligands in metal-organic frameworks (MOFs) or as precursors for conducting polymers, contributing to advancements in sensors, semiconductors, and energy storage devices.
Organic Synthesis
Morpholine, pyridine, and pyrrolidine derivatives serve as key intermediates in organic synthesis, facilitating the construction of complex molecules. Their involvement in reactions such as the synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates their importance in creating compounds with high enantiopurity and structural diversity for potential use in medicinal chemistry (Chen et al., 2009).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Without specific information, it’s important to handle this compound with general laboratory safety procedures.
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-2-7-19(22-21-15)27-18-8-9-24(14-18)20(25)16-3-5-17(6-4-16)23-10-12-26-13-11-23/h2-7,18H,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTKMZYFMVQSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

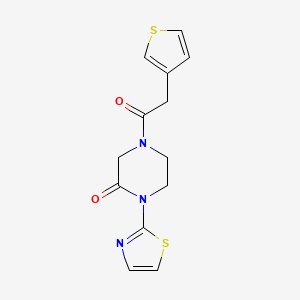
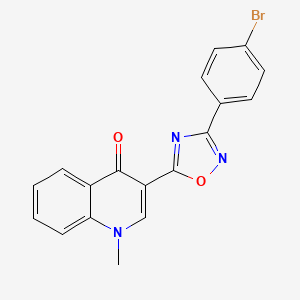
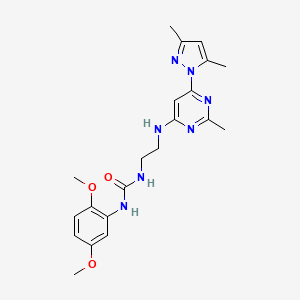
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2751947.png)
![2-[7-[(2,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2751948.png)

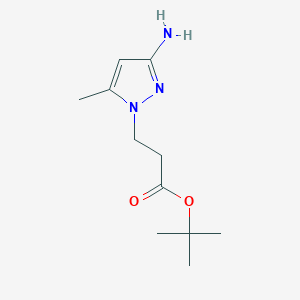
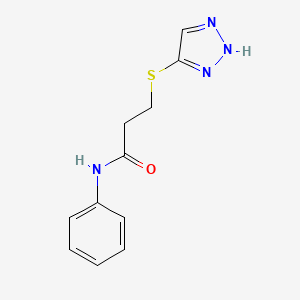

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2751955.png)
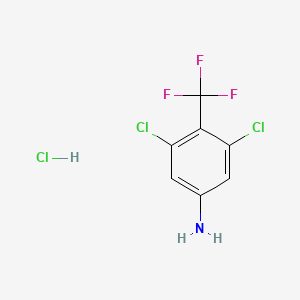
![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751957.png)
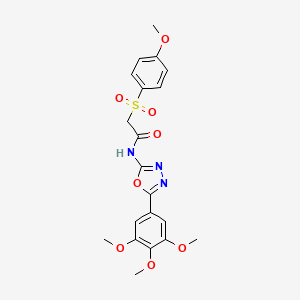
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751959.png)